![molecular formula C7H8N4O5 B2981466 2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid CAS No. 1823432-34-3](/img/structure/B2981466.png)
2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid, commonly known as ANP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANP is a pyrazole derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ANP is not fully understood. However, it has been suggested that ANP may exert its effects through the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ANP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ANP can inhibit the proliferation of cancer cells and induce apoptosis. ANP has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, ANP has been shown to exhibit antioxidant activity and inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
ANP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, ANP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of ANP. One potential direction is the further investigation of its potential use as an anti-inflammatory and anti-cancer agent. Another potential direction is the study of its potential use as a pesticide in agriculture. Additionally, the synthesis of novel materials using ANP as a precursor is an interesting area for future research. Further studies are also needed to fully understand the mechanism of action of ANP and its potential toxicity.
Synthesis Methods
ANP can be synthesized through different methods, including the reaction of 3-nitro-4-chloropyrazole with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with hydrazine hydrate and carbonyldiimidazole. Another method involves the reaction of 3-nitro-4-chloropyrazole with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction with hydrazine hydrate and ethyl chloroformate.
Scientific Research Applications
ANP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, ANP has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, ANP has been studied for its potential use as a pesticide. In materials science, ANP has been studied for its potential use in the synthesis of novel materials.
properties
IUPAC Name |
2-(4-carbamoyl-3-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O5/c1-3(7(13)14)10-2-4(5(8)12)6(9-10)11(15)16/h2-3H,1H3,(H2,8,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANKVQXZTPRAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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